{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as an organic compound with a specific molecular structure that includes a piperidine moiety, which is often associated with various biological activities. The compound has the Chemical Abstracts Service (CAS) number 1185303-92-7 and a molecular formula of C14H24Cl2N2O, with a molecular weight of approximately 307.259 g/mol .
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride falls under the classification of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. Its structure suggests potential applications in pharmaceuticals, particularly in developing drugs targeting the central nervous system.
The synthesis of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride generally involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride consists of a piperidine ring connected to a phenoxy group through an ethylene bridge. The presence of two hydrochloride groups indicates that the amine is protonated, enhancing its solubility in aqueous environments.
The compound can participate in various chemical reactions typical for amines, including:
These reactions are generally conducted under controlled conditions to avoid side reactions and ensure selectivity. Analytical techniques such as thin-layer chromatography (TLC) are used for monitoring reaction progress.
The mechanism of action for {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride primarily involves its interaction with neurotransmitter systems in the brain, particularly those related to serotonin and dopamine pathways.
Preliminary studies suggest that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs) or have dopaminergic effects, influencing mood and cognitive functions.
Relevant data from suppliers indicate that it should be handled with care due to potential irritant properties associated with amines .
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride has several scientific applications:
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride features a protonatable piperidine nitrogen and a flexible phenoxyethylamine linker, enabling broad-spectrum kinase interactions. Biochemical assays reveal preferential inhibition of serine/threonine kinases, particularly PIM kinases (PIM-1/2/3) and FMS-like tyrosine kinase 3 (FLT3), with IC₅₀ values in the submicromolar range [2] [6]. The compound's protonated piperidine forms salt bridges with conserved aspartate residues (e.g., Asp128 in PIM-1), while the phenoxyethyl moiety occupies the hydrophobic back pocket of the ATP-binding site [6]. Kinase profiling demonstrates selectivity deviations at concentrations >1 μM, where engagement of cyclin-dependent kinases (CDK1/2) and vascular endothelial growth factor receptor 2 (VEGFR2) occurs, potentially due to structural similarities in their catalytic domains [2].
Table 1: Kinase Inhibition Profile of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine Dihydrochloride
Kinase Target | IC₅₀ (μM) | Binding Site Residues | Selectivity Index vs. PIM-1 |
---|---|---|---|
PIM-1 | 0.18 | Asp128, Leu174, Val52 | 1.0 (reference) |
PIM-2 | 0.21 | Asp131, Ile181, Ala50 | 1.17 |
FLT3 | 0.39 | Glu662, Cys828, Phe830 | 2.17 |
CDK1 | 1.45 | Asp146, Leu83, Val64 | 8.06 |
VEGFR2 | 2.10 | Glu885, Cys1045, Phe1047 | 11.67 |
The compound disrupts PIM kinase signaling by competitively inhibiting ATP binding, suppressing phosphorylation of downstream substrates. In lymphoma cell lines, treatment (0.5–2 μM) reduces phospho-BAD (Ser112) by 60–80%, inhibiting pro-survival pathways [2] [4]. Concurrently, it downregulates phospho-4E-BP1 (Thr37/46), impairing cap-dependent translation and reducing cyclin D1 levels by 45% [4]. In inflammatory models, PIM-2 blockade inhibits NLRP3 inflammasome assembly, reducing caspase-1 activation by 70% and IL-1β secretion by 85% at 1.5 μM [4]. This dual anti-proliferative and anti-inflammatory activity stems from the compound’s piperidine-mediated disruption of PIM-2’s interaction with NIMA-related kinase 7 (NEK7), a key inflammasome regulator [4].
Table 2: Functional Effects of PIM Kinase Modulation
PIM Isoform | Key Substrate Affected | Phosphorylation Reduction | Functional Outcome |
---|---|---|---|
PIM-1 | BAD (Ser112) | 80% at 1 μM | Apoptosis induction in tumor cells |
PIM-1 | c-Myc (Ser62) | 65% at 1 μM | Cell cycle arrest (G1/S phase) |
PIM-2 | 4E-BP1 (Thr37/46) | 75% at 1.5 μM | Inhibition of protein synthesis |
PIM-2 | NEK7 | 90% at 1.5 μM | NLRP3 inflammasome suppression |
PIM-3 | p21 (Thr145) | 50% at 2 μM | Enhanced chemosensitivity |
Beyond kinase inhibition, the compound modulates GPCR-coupled secondary messengers. Electrophysiological studies show it inhibits histamine H3 receptor (H3R)-mediated cAMP reduction (IC₅₀ = 0.8 μM) via sigma-1 receptor co-modulation [3]. Calcium flux assays demonstrate concentration-dependent (0.1–10 μM) suppression of ATP-induced Ca²⁺ release by 40–90%, attributable to PIM-2’s role in stabilizing inositol triphosphate (IP3) receptors [4]. In neuronal models, the phenethylamine moiety facilitates interaction with 5-HT7 receptors, reducing agonist-induced cAMP accumulation by 55% at 1 μM, which correlates with analgesia in neuropathic pain models [5]. The piperidine nitrogen’s protonation state governs activity: at physiological pH (7.4), >80% exists as monocations, optimizing binding to anionic receptor/kinase pockets [3] [8].
Table 3: Secondary Messenger Modulation Profiles
Messenger System | Target Effector | Modulation Direction | Magnitude (at 1 μM) | Functional Consequence |
---|---|---|---|---|
cAMP | H3R / Sigma-1 complex | Inhibition | 60% reduction | Neurotransmitter release inhibition |
Ca²⁺ flux | IP3 receptors | Inhibition | 70% reduction | NLRP3 inflammasome suppression |
cAMP | 5-HT7 receptor | Inhibition | 55% reduction | Antinociception |
ROS | NOX4 complex | Suppression | 40% reduction | Oxidative stress mitigation |
The compound exhibits context-dependent binding modes: orthosteric competition at kinase ATP sites versus allosteric modulation at GPCRs. Crystallographic studies with PIM-1 confirm orthosteric displacement of ATP, where the piperidine nitrogen forms a hydrogen bond with the hinge region residue Glu121 [6]. Conversely, at sigma-1 receptors, it binds an allosteric cavity near Glu172, stabilizing an inactive conformation without obstructing the primary ligand (e.g., NE-100) binding site [3]. Molecular dynamics simulations reveal the phenoxyethyl chain’s flexibility enables adaptive binding: in PIM kinases, it adopts an extended conformation filling the hydrophobic pocket, while at 5-HT7 receptors, it folds to engage transmembrane helix 7 (TM7) allosterically [5] [8]. This dual capability arises from the linker’s semi-rigid design, balancing conformational flexibility for allostery with rigidity for target engagement [7].
Table 4: Binding Mode Comparison Across Targets
Molecular Target | Binding Site | Binding Mode | Key Interactions | Kd (μM) |
---|---|---|---|---|
PIM-1 kinase | ATP catalytic cleft | Orthosteric | H-bond: Piperidine N–Glu121; Hydrophobic: Phenoxyethyl–Val52 | 0.10 |
Sigma-1 receptor | Glu172 cavity | Allosteric | Salt bridge: Piperidine N⁺–Glu172; π-stacking: Phenyl–Tyr206 | 0.25 |
5-HT7 receptor | TM7 intracellular loop | Allosteric | Van der Waals: Phenoxyethyl–Leu7.35; H-bond: Amine–Asp7.32 | 1.20 |
FLT3 kinase | ATP catalytic cleft | Orthosteric | H-bond: Piperidine N–Cys828; Hydrophobic: Benzyl–Phe830 | 0.38 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: